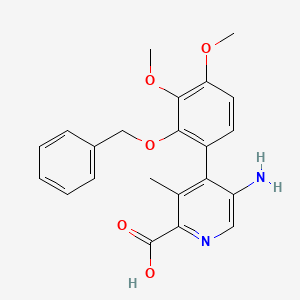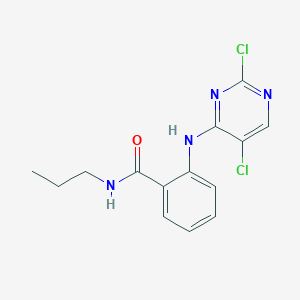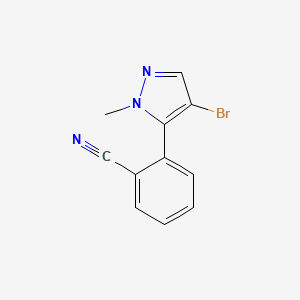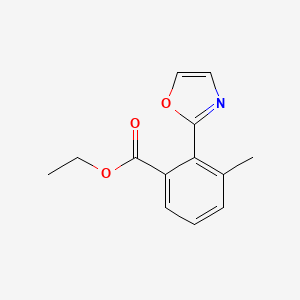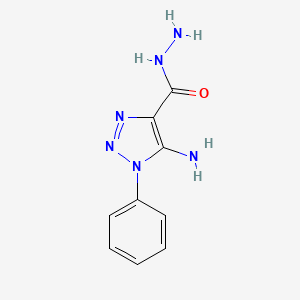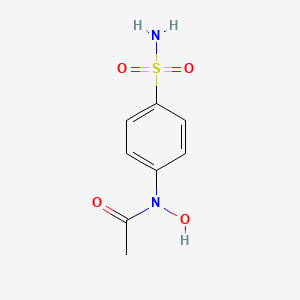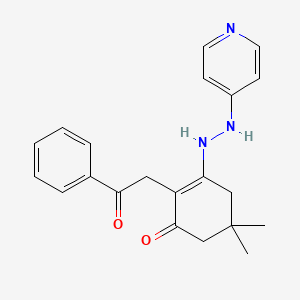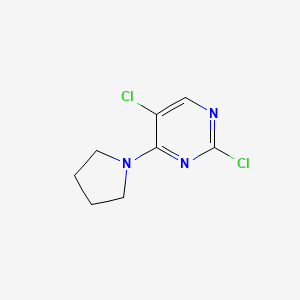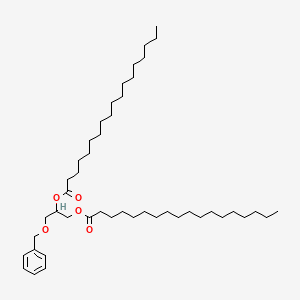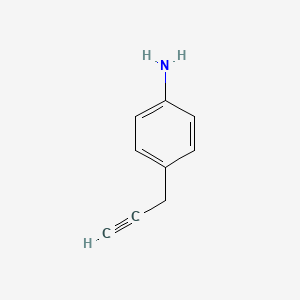
4-Prop-2-ynyl-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C9H9N It is characterized by the presence of a phenyl group attached to a prop-2-ynyl amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Prop-2-ynyl-phenylamine typically involves the reaction of phenylamine (aniline) with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of the aniline attacks the electrophilic carbon of the propargyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up by optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process. Additionally, the reaction can be carried out under controlled temperature and pressure conditions to further improve the yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Prop-2-ynyl-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often used.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Prop-2-ynyl-phenylamine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 4-Prop-2-ynyl-phenylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains .
Comparación Con Compuestos Similares
Similar Compounds
Propargylamine: Similar structure but lacks the phenyl group.
Phenylacetylene: Contains a phenyl group and an alkyne but lacks the amine group.
Aniline: Contains a phenyl group and an amine but lacks the alkyne group.
Propiedades
Fórmula molecular |
C9H9N |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
4-prop-2-ynylaniline |
InChI |
InChI=1S/C9H9N/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3,10H2 |
Clave InChI |
SDZZRVZXILQIKA-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


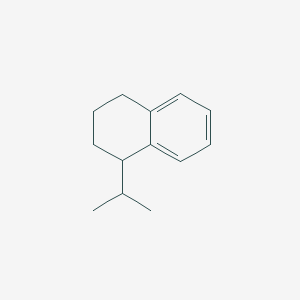
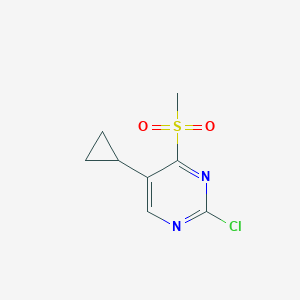
![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)

